molecular formula C11H15ClO B13712240 5-(tert-Butoxy)-3-chlorotoluene

5-(tert-Butoxy)-3-chlorotoluene

Katalognummer: B13712240
Molekulargewicht: 198.69 g/mol
InChI-Schlüssel: QNTKZBPPSXMAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-Butoxy)-3-chlorotoluene is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 5-(tert-Butoxy)toluene.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Formation of 5-(tert-Butoxy)-3-chlorobenzyl alcohol or 5-(tert-Butoxy)-3-chlorobenzaldehyde.

    Reduction: Formation of 5-(tert-Butoxy)toluene.

    Substitution: Formation of 5-(tert-Butoxy)-3-hydroxytoluene or 5-(tert-Butoxy)-3-aminotoluene.

Wissenschaftliche Forschungsanwendungen

5-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(tert-Butoxy)-3-chlorotoluene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and forming reactive intermediates that can interact with biological molecules. These interactions may affect various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    5-(tert-Butoxy)toluene: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chlorotoluene: Lacks the tert-butoxy group, making it less versatile in certain chemical reactions.

    tert-Butylbenzene: Lacks both the chlorine atom and the specific positioning of the tert-butoxy group.

Uniqueness: 5-(tert-Butoxy)-3-chlorotoluene is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Eigenschaften

Molekularformel

C11H15ClO

Molekulargewicht

198.69 g/mol

IUPAC-Name

1-chloro-3-methyl-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO/c1-8-5-9(12)7-10(6-8)13-11(2,3)4/h5-7H,1-4H3

InChI-Schlüssel

QNTKZBPPSXMAQL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)Cl)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.